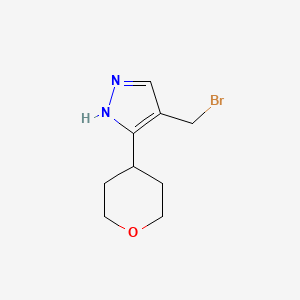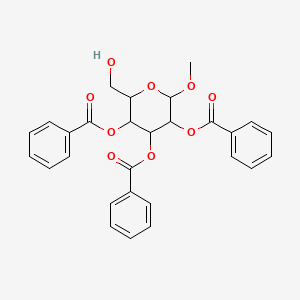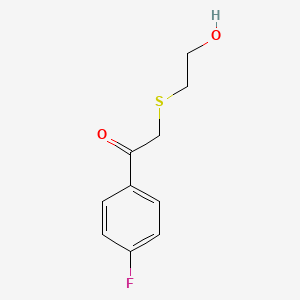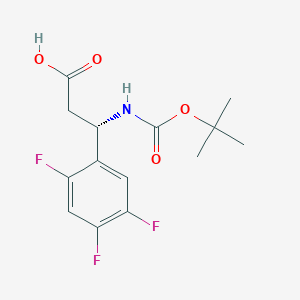
2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide is an organic compound with the molecular formula C12H16ClNO2 It is a halogenated derivative of a secondary amide bearing an aromatic substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide typically involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloropropanamide in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The amide group can be reduced to form an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of derivatives with different nucleophiles replacing the chlorine atom.
Oxidation: Formation of 4-methoxyphenylacetic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 2-chloro-N-(1-(4-methoxyphenyl)ethyl)amine.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its amide functionality.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide is not well-documented. it is likely to interact with biological targets through its amide and aromatic functionalities. These interactions could involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting various molecular pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-N-(4-methoxyphenyl)propanamide: Similar structure but with the chlorine atom on a different carbon.
2-Chloro-N-(4-methoxyphenyl)nicotinamide: Contains a nicotinamide moiety instead of a propanamide group.
Uniqueness
2-Chloro-N-(1-(4-methoxyphenyl)ethyl)propanamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C12H16ClNO2 |
|---|---|
Molekulargewicht |
241.71 g/mol |
IUPAC-Name |
2-chloro-N-[1-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C12H16ClNO2/c1-8(13)12(15)14-9(2)10-4-6-11(16-3)7-5-10/h4-9H,1-3H3,(H,14,15) |
InChI-Schlüssel |
YIYNXKPAGHSPNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 2-amino-4-[(difluoromethyl)sulfanyl]butanoate](/img/structure/B13640693.png)


![hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13640713.png)

![6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B13640720.png)



